molecular formula C6H10ClF3N2OS B1521280 N-(2,2,2-trifluoroethyl)-1,3-thiazolidine-4-carboxamide hydrochloride CAS No. 1078162-94-3

N-(2,2,2-trifluoroethyl)-1,3-thiazolidine-4-carboxamide hydrochloride

Cat. No.: B1521280
CAS No.: 1078162-94-3
M. Wt: 250.67 g/mol
InChI Key: XJBZRJYXTSODGB-UHFFFAOYSA-N
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Description

N-(2,2,2-trifluoroethyl)-1,3-thiazolidine-4-carboxamide hydrochloride is a fluorinated organic compound known for its unique chemical properties. The presence of fluorine atoms in its structure imparts significant stability and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trifluoroethyl)-1,3-thiazolidine-4-carboxamide hydrochloride typically involves the reaction of 2,2,2-trifluoroethylamine with thiazolidine-4-carboxylic acid under specific conditions. The reaction is often catalyzed by transition metals such as iron or copper to enhance yield and selectivity . The process may involve multiple steps, including diazotization and subsequent N-trifluoroethylation reactions .

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to ensure consistent quality and high yield. The use of advanced catalytic systems and optimized reaction conditions can significantly improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trifluoroethyl)-1,3-thiazolidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2,2,2-trifluoroethyl)-1,3-thiazolidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to interact with enzymes and receptors, affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .

Properties

IUPAC Name

N-(2,2,2-trifluoroethyl)-1,3-thiazolidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3N2OS.ClH/c7-6(8,9)2-10-5(12)4-1-13-3-11-4;/h4,11H,1-3H2,(H,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBZRJYXTSODGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCS1)C(=O)NCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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